REACTION_CXSMILES
|
Cl.[OH:2][CH:3]1[CH2:8][CH2:7][NH:6][CH2:5][C:4]1([CH3:13])[C:9]([O:11][CH3:12])=[O:10].CCN(C(C)C)C(C)C.[Br:23][C:24]1[CH:25]=[N:26][C:27](Cl)=[N:28][CH:29]=1>CCO>[Br:23][C:24]1[CH:25]=[N:26][C:27]([N:6]2[CH2:7][CH2:8][CH:3]([OH:2])[C:4]([CH3:13])([C:9]([O:11][CH3:12])=[O:10])[CH2:5]2)=[N:28][CH:29]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.37 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC(=NC1)Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulted mixture was stirred at rt for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated up to 70° C. for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After completion of reaction (by TLC), solvent
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
CUSTOM
|
Details
|
the crude residue was purified over 100-200 M silica-gel
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC(=NC1)N1CC(C(CC1)O)(C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.345 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 54.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |